1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a compound known for its intriguing chemical structure and potential applications in various fields. It contains multiple functional groups that enable it to participate in diverse chemical reactions, making it a compound of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea involves several steps. Typically, it starts with the synthesis of the dihydroisoquinoline core. This can be achieved through methods such as Pictet-Spengler cyclization, using appropriate aldehydes and amines. Subsequent functionalization and coupling reactions introduce the 4-(dimethylamino)phenyl and 2,3-dimethoxyphenyl groups. The final step involves urea formation, which can be carried out using isocyanates or carbodiimides under controlled conditions.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimizations to improve yield and purity. Automation of the synthetic steps and the use of high-throughput screening techniques help in streamlining the production process. Catalysts and optimized reaction conditions are employed to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo a variety of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can occur using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions can take place, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles or electrophiles under suitable conditions
Major Products Formed
The reactions can lead to the formation of oxidized or reduced analogs, substituted derivatives, and potentially complex rearrangement products depending on the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea is used in studies exploring synthetic methods, reaction mechanisms, and structure-activity relationships.
Biology
Its biological activity makes it a candidate for biochemical assays and studies focusing on enzyme inhibition or receptor binding.
Medicine
Industry
In industry, this compound may be used in material science research, particularly in the development of new materials or coatings with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. This can involve binding to receptors, inhibiting enzymes, or modifying signaling pathways. The detailed mechanism often requires experimental validation through techniques like crystallography or molecular modeling.
Comparison with Similar Compounds
Unique Attributes
Compared to similar compounds, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea stands out due to its specific functional groups and the potential for diverse chemical reactivity.
List of Similar Compounds
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-3,4-dimethoxyphenylacetamide
3-(2-(4-dimethylaminophenyl)ethyl)-1,2,3,4-tetrahydroisoquinoline
These compounds share structural motifs but differ in specific substitutions or additional functional groups, influencing their chemical behavior and applications.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3/c1-31(2)23-14-12-21(13-15-23)25(32-17-16-20-8-5-6-9-22(20)19-32)18-29-28(33)30-24-10-7-11-26(34-3)27(24)35-4/h5-15,25H,16-19H2,1-4H3,(H2,29,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIWICGMIXVYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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